

# In-Depth Spectral Analysis of 6-Chlorochroman-4-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	6-Chlorochroman-4-one
CAS No.:	37674-72-9
Cat. No.:	B184904

[Get Quote](#)

This technical guide provides a detailed analysis of the spectral data for **6-chlorochroman-4-one** (CAS No: 37674-72-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While definitive experimental NMR and IR spectral data are not publicly available, this guide presents a combination of experimental mass spectrometry data and expertly predicted NMR and IR values based on established spectroscopic principles.

## Data Presentation

The quantitative spectral data for **6-chlorochroman-4-one** are summarized in the tables below. Table 1 presents the predicted  $^1\text{H}$  NMR data, Table 2 contains the predicted  $^{13}\text{C}$  NMR data, Table 3 details the expected Fourier Transform Infrared (FTIR) absorption bands, and Table 4 lists the experimental data from Electron Ionization Mass Spectrometry (EI-MS).

## Predicted $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ , 500 MHz)

The predicted  $^1\text{H}$  NMR spectrum of **6-chlorochroman-4-one** is expected to show four distinct signals corresponding to the seven protons in the molecule.

Label (See Fig. 1)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H-2	~ 4.55	Triplet (t)	2H	~ 6.5	Methylene protons adjacent to the ether oxygen (-O-CH <sub>2</sub> -).
H-3	~ 2.85	Triplet (t)	2H	~ 6.5	Methylene protons alpha to the carbonyl group (-CH <sub>2</sub> -C=O).
H-8	~ 6.95	Doublet (d)	1H	~ 8.8	Aromatic proton ortho to the ether oxygen.
H-7	~ 7.40	Doublet of Doublets (dd)	1H	J $\approx$ 8.8, 2.5	Aromatic proton meta to the ether oxygen and ortho to the chlorine.
H-5	~ 7.85	Doublet (d)	1H	~ 2.5	Aromatic proton ortho to the carbonyl group and meta to the chlorine.

## Predicted $^{13}\text{C}$ NMR Spectral Data ( $\text{CDCl}_3$ , 125 MHz)

The predicted proton-decoupled  $^{13}\text{C}$  NMR spectrum should display nine signals, corresponding to each unique carbon atom in the molecule.

Label (See Fig. 1)	Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
C-2	~ 67.5	$\text{CH}_2$	Methylene carbon adjacent to the ether oxygen.
C-3	~ 37.0	$\text{CH}_2$	Methylene carbon alpha to the carbonyl group.
C-4	~ 191.0	C	Carbonyl carbon.
C-4a	~ 121.0	C	Quaternary aromatic carbon adjacent to the carbonyl.
C-5	~ 129.5	CH	Aromatic carbon ortho to the carbonyl.
C-6	~ 130.0	C	Quaternary aromatic carbon bonded to chlorine.
C-7	~ 128.0	CH	Aromatic carbon meta to the carbonyl.
C-8	~ 118.5	CH	Aromatic carbon ortho to the ether oxygen.
C-8a	~ 161.0	C	Quaternary aromatic carbon adjacent to the ether oxygen.

## Predicted FTIR Spectral Data

The FTIR spectrum of **6-chlorochroman-4-one** is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2980 - 2850	Medium	Aliphatic C-H Stretch (CH <sub>2</sub> )
~ 1685	Strong	C=O Stretch (Aryl Ketone)
~ 1600, ~1475	Medium-Weak	Aromatic C=C Ring Stretch
~ 1260	Strong	Aryl Ether C-O Stretch
~ 830	Strong	C-H Out-of-plane bend (1,2,4-trisubstituted benzene)
~ 800 - 600	Medium-Strong	C-Cl Stretch

## Mass Spectrometry (Electron Ionization) Data

The following data were obtained from the NIST Mass Spectrometry Data Center.<sup>[2]</sup> The spectrum displays a characteristic isotopic pattern for a chlorine-containing compound.

m/z	Relative Intensity (%)	Assignment
184	32	[M+2] <sup>+</sup> . Molecular ion with <sup>37</sup> Cl isotope
182	100	[M] <sup>+</sup> . Molecular ion with <sup>35</sup> Cl isotope
154	85	[M - CO] <sup>+</sup> . ( <sup>35</sup> Cl)
126	30	[C <sub>7</sub> H <sub>5</sub> OC] <sup>+</sup> .
111	25	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
98	18	[C <sub>5</sub> H <sub>2</sub> OC] <sup>+</sup>

## Experimental Protocols

Standard protocols for obtaining the spectral data are detailed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **6-chlorochroman-4-one** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Filtration:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Instrumentation:** Acquire the spectra on a 500 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to cover a range from -2 to 12 ppm.
  - Use a 30-degree pulse angle with an acquisition time of 3-4 seconds.
  - Set the relaxation delay to 2 seconds.
  - Acquire 16 scans for a high signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled spectrum.
  - Set the spectral width from -10 to 220 ppm.
  - Use a 45-degree pulse angle with an acquisition time of 1-2 seconds.
  - Set the relaxation delay to 2 seconds.
  - Acquire 1024 or more scans due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Processing:** Process the acquired Free Induction Decay (FID) signals using an appropriate software package. Apply a Fourier transform, phase correction, and baseline correction to

obtain the final spectrum.

## Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol or acetone, then allow it to dry completely.
- **Background Spectrum:** Record a background spectrum of the empty, clean ATR accessory. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO<sub>2</sub>, H<sub>2</sub>O).
- **Sample Application:** Place a small amount of solid **6-chlorochroman-4-one** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Apply pressure using the instrument's clamp to ensure firm and even contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

## Mass Spectrometry (MS)

This protocol outlines the standard procedure for Electron Ionization (EI) Mass Spectrometry.

- **Sample Introduction:** Introduce a small quantity (typically <1 mg) of the volatile sample into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated to ensure it is in the gas phase.
- **Ionization:** Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecule to eject an electron, forming a positively charged molecular ion (M<sup>+</sup>·).[3]
- **Fragmentation:** The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.

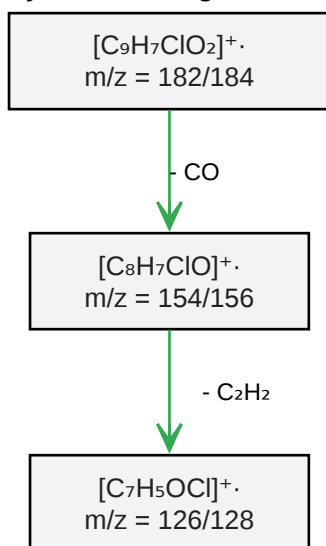
- Mass Analysis: Accelerate the resulting ions through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its  $m/z$  value.

## Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, provide visual representations of the molecular structure, its fragmentation pattern, and the general analytical workflow.

Caption: Structure of **6-chlorochroman-4-one** with atom numbering for NMR.

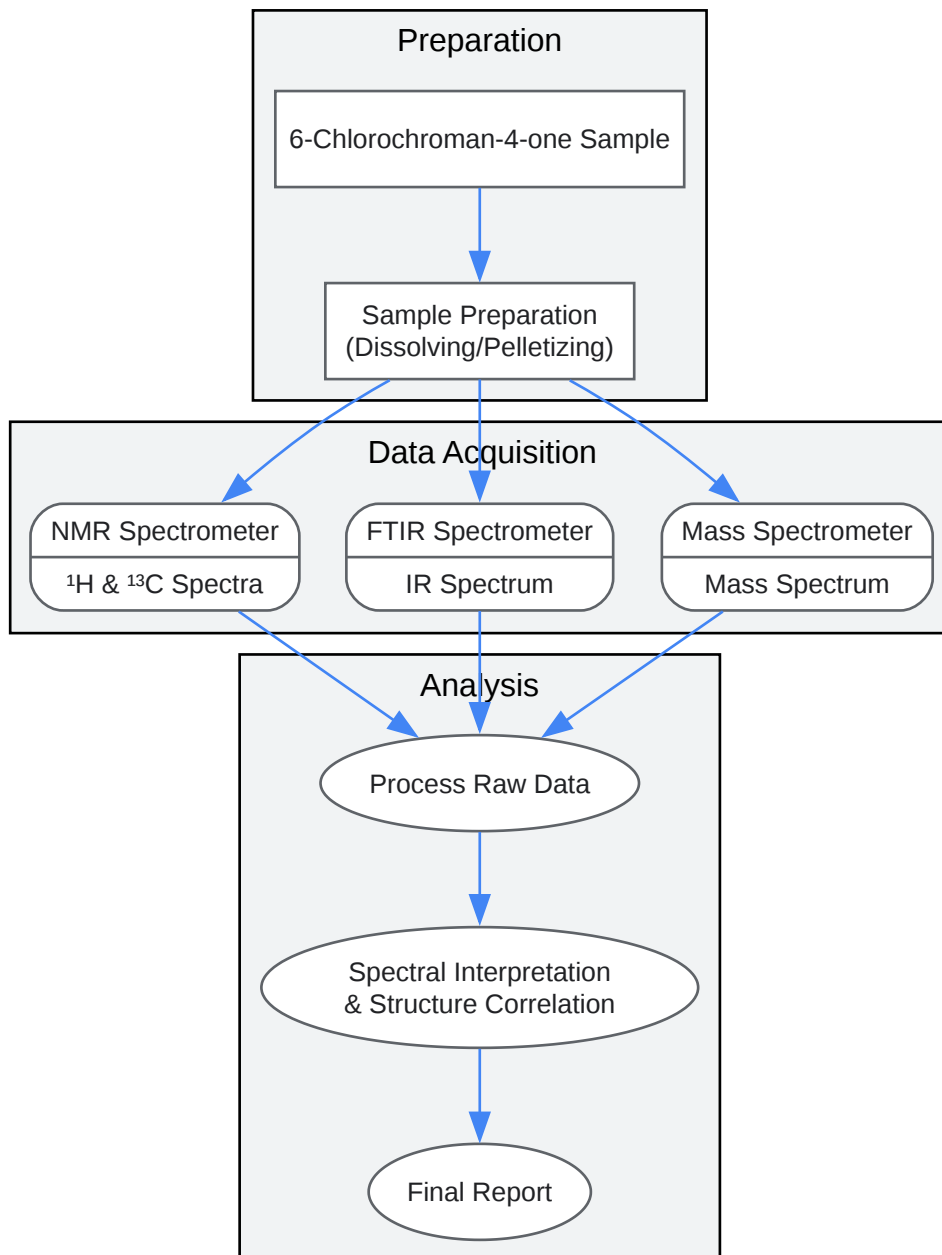
Figure 2: Key EI-MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway in Electron Ionization Mass Spectrometry.

Figure 3: General Workflow for Spectral Analysis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. chemimpex.com](https://chemimpex.com) [chemimpex.com]
- [2. 6-Chloro-4-chromanone](https://webbook.nist.gov) [webbook.nist.gov]
- [3. uni-saarland.de](https://uni-saarland.de) [uni-saarland.de]
- To cite this document: BenchChem. [In-Depth Spectral Analysis of 6-Chlorochroman-4-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184904/docs#in-depth-spectral-analysis-of-6-chlorochroman-4-one-a-technical-guide\]](https://www.benchchem.com/product/b184904/docs#in-depth-spectral-analysis-of-6-chlorochroman-4-one-a-technical-guide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check